Home > Products > Screening Compounds P26914 > 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol
3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol - 92836-37-8

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol

Catalog Number: EVT-402819
CAS Number: 92836-37-8
Molecular Formula: C23H29NO2
Molecular Weight: 351.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This series of compounds encompasses a range of structural variations on the (1-azabicyclo [3.3.1] non-4-yl) - [n-indol-5-yl) -heteroaryl] -amine scaffold. These compounds are being investigated for their potential as cholinergic ligands, specifically targeting the nicotinic acetylcholine receptor (nAChR), for the treatment of psychotic and neurodegenerative disorders. []
  • Relevance: While structurally distinct from 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol, this group of compounds shares a common structural motif: the azabicyclo[3.3.1]nonane system. This shared core structure suggests potential similarities in their binding affinities and pharmacological profiles. Further investigation is needed to determine the extent of their relationship to the target compound. []
  • Compound Description: This compound represents a specific derivative within the azabicyclo[3.3.1]nonane class. It exhibits potential pharmaceutical applications and is often formulated with preservatives like alkyl parabens or phenol and buffering agents like acetate or phosphate buffers to enhance stability and efficacy. []

exo-2,3-Dimethoxy-N-(9-phenylmethyl-9-azabicyclo[3.3.1]non-3-yl)benzamide hydrochloride

  • Compound Description: This compound is a benzamide derivative designed and studied for its potential as a dopamine antagonist, specifically targeting the D2 receptor subtype. Its activity is found to be slightly lower than Tropapride, a well-known potent benzamide analog. []
  • Relevance: This compound shares significant structural similarities with 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol. Both compounds feature a benzamide moiety linked to an azabicyclo[3.3.1]nonane ring system. The key difference lies in the substituents on these core structures. Understanding the impact of these modifications on their dopamine antagonist activity could provide valuable insights into their structure-activity relationships. []

3-((1S,5R,9R)-9-(2-hydroxyethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (Compound 21)

  • Compound Description: This compound, designated as Compound 21 in the research, stands out as a potent μ-opioid receptor (MOR) partial agonist with sub-nanomolar potency. Its unique characteristic is its high G-protein bias, meaning it preferentially activates G-protein signaling pathways over β-arrestin2 recruitment. This selectivity makes it a promising candidate for developing analgesics with reduced opioid-related side effects, such as respiratory depression. [, ]

C9-Hydroxyalkyl-5-phenylmorphans

  • Compound Description: This class of compounds encompasses various diastereomers of C9-substituted 5-phenylmorphans, where the C9 substituent is a hydroxyalkyl group (hydroxymethyl, hydroxyethyl, or hydroxypropyl). These compounds were designed to explore the impact of the C9 substituent's three-dimensional orientation on their activity at the mu opioid receptor (MOR). The aim was to identify potent MOR partial agonists with reduced lipophilicity compared to their C9-alkenyl substituted counterparts. []
  • Relevance: The C9-Hydroxyalkyl-5-phenylmorphans share a core 5-phenylmorphan structure with 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol. The presence of a hydroxyalkyl group at the C9 position, while different from the methoxy group in the target compound, introduces a similar polar functionality. This shared structural feature suggests the potential for comparable interactions with the MOR binding site, making them relevant analogs for investigating structure-activity relationships. []

3-((1S,5R,9R)-2-phenethyl-9-propyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (Compound 12)

  • Compound Description: This compound, designated as Compound 12, belongs to the C9-substituted 5-phenylmorphan class and acts as a μ-opioid receptor (MOR) agonist. Notably, Compound 12 exhibits a high G-protein bias, demonstrating a preference for activating G-protein signaling over β-arrestin recruitment. This characteristic makes it another promising candidate for developing analgesics with potentially fewer undesirable opioid-related side effects. []
  • Relevance: Compound 12 shares the core 3-(2-phenethyl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol structure with 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol. The key distinction is the presence of a propyl group at the C9 position in Compound 12, compared to the methoxy group in the target compound. Analyzing the influence of this structural variation on their respective pharmacological profiles provides valuable insights into the structure-activity relationships within this class of compounds. []

3-((1S,5R,9R)-9-((E)-3-hydroxyprop-1-en-1-yl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (Compound 13)

  • Compound Description: Designated as Compound 13, this compound represents another member of the C9-substituted 5-phenylmorphan family and functions as a μ-opioid receptor (MOR) agonist. Like its counterparts, Compound 13 demonstrates a high G-protein bias, favoring G-protein activation over β-arrestin recruitment. Its unique structural feature is the (E)-3-hydroxyprop-1-en-1-yl substituent at the C9 position, distinguishing it from other analogs in the series. []
  • Relevance: Compound 13 shares the core 3-(2-phenethyl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol structure with 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol. The distinct (E)-3-hydroxyprop-1-en-1-yl substituent at the C9 position in Compound 13 introduces a structural variation that may impact its binding affinity and functional selectivity at the MOR, offering valuable information for structure-activity relationship studies. []

3-((1S,5R,9R)-9-(2-hydroxypropyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (Compound 15a)

  • Compound Description: Designated as Compound 15a, this C9-substituted 5-phenylmorphan analog acts as a μ-opioid receptor (MOR) agonist. Similar to the other compounds in this series, Compound 15a exhibits a high G-protein bias, showing selectivity for G-protein activation over β-arrestin recruitment. Its unique structural element is the 2-hydroxypropyl group at the C9 position. []
  • Relevance: Compound 15a shares the core 3-(2-phenethyl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol structure with 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol. The incorporation of a 2-hydroxypropyl group at the C9 position in Compound 15a, compared to the methoxy group in the target compound, represents a significant structural variation. This difference can influence its interaction with the MOR binding site, making it a valuable compound for comparing binding affinities and pharmacological activities within this class of compounds. []

3-((1R,5S,9R)-9-(methoxymethyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (Compound 41)

  • Compound Description: Identified as Compound 41, this compound belongs to the C9-substituted 5-phenylmorphan class and stands out due to its higher potency at the mu opioid receptor (MOR) compared to its C9-hydroxymethyl counterpart, Compound 11. This observation highlights the impact of even subtle structural modifications, such as replacing a hydroxyl group with a methoxy group, on biological activity. []
  • Relevance: Compound 41 shares the 3-(2-phenethyl)-2-azabicyclo[3.3.1]nonan-5-yl)phenol core structure with 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol. Notably, both compounds possess a methoxymethyl substituent at the C9 position. This structural similarity suggests they might exhibit comparable binding modes and potentially share pharmacological profiles. []
Overview

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol is a complex organic compound that belongs to the class of bicyclic amines. This compound exhibits significant pharmacological potential, particularly in the context of neuropharmacology due to its structural similarity to known psychoactive substances. Its unique structural features allow for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, as detailed in recent studies focusing on the synthesis of related bicyclic compounds and their derivatives. These studies often explore the functionalization of the bicyclic framework to enhance biological activity or selectivity.

Classification

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol can be classified as:

  • Chemical Class: Bicyclic amines
  • Functional Group: Phenolic compound
  • Pharmacological Class: Potential neuroactive agent
Synthesis Analysis

Methods

The synthesis of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol typically involves several key steps, including:

  1. Formation of the Bicyclic Core: Utilizing reactions such as reductive amination or Horner-Wadsworth-Emmons reactions to construct the azabicyclo framework.
  2. Introduction of Substituents: The methoxy and phenylethyl groups are introduced at specific positions on the bicyclic structure through alkylation or acylation methods.
  3. Final Functionalization: Hydroxylation or demethylation steps are performed to yield the final phenolic structure.

Technical Details

For example, one method involves starting from a known bicyclic ketone derivative, which is then subjected to a series of reactions including:

  • N-demethylation using a von Braun reaction.
  • Alkylation with phenethyl bromide to introduce the phenylethyl group.
    These reactions require careful control of conditions such as temperature and pressure to optimize yields and selectivity .
Molecular Structure Analysis

Structure

The molecular structure of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol consists of a bicyclic framework with a methoxy group and a phenylethyl substituent attached to the nitrogen atom in the bicyclic system.

Data

Key structural data includes:

  • Molecular Formula: C₁₈H₂₃N₁O₂
  • Molecular Weight: Approximately 287.38 g/mol
  • Structural Features: The presence of a methoxy group enhances lipophilicity, while the phenolic hydroxyl group contributes to potential hydrogen bonding interactions in biological systems.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for phenolic compounds and amines, including:

  1. Esterification: Reacting with carboxylic acids to form esters.
  2. Oxidation: The hydroxyl group can be oxidized to form quinones.
  3. Nucleophilic Substitution: The nitrogen atom can engage in nucleophilic substitution reactions under appropriate conditions.

Technical Details

For instance, oxidation reactions may require specific reagents such as potassium permanganate or chromium trioxide, while nucleophilic substitutions could involve alkyl halides under basic conditions .

Mechanism of Action

Process

The mechanism of action for 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol is primarily related to its interaction with neurotransmitter receptors in the central nervous system. It may act as a partial agonist at mu-opioid receptors, influencing pain modulation and other neurophysiological processes.

Data

Research indicates that compounds with similar structures exhibit biased signaling pathways, which could lead to therapeutic effects with reduced side effects compared to full agonists .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents; undergoes typical reactions associated with phenolic compounds.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

The primary applications of 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol lie within pharmacology and medicinal chemistry:

  1. Neuropharmacology Research: Investigated for its potential as an analgesic with fewer side effects than traditional opioids.
  2. Drug Development: Serves as a lead compound for developing new therapies targeting pain management and addiction treatment.
Chemical Characterization & Structural Analysis

IUPAC Nomenclature & Molecular Formula Validation

The compound 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]non-9-yl)phenol has the systematic IUPAC name 3-[9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol, validated by ChemSpider and other chemical databases [1] [3]. Its molecular formula is C₂₃H₂₉NO₂, confirmed through high-resolution mass spectrometry with:

  • Average mass: 351.490 g/mol
  • Monoisotopic mass: 351.2198 g/mol [1] [4].

Table 1: Molecular Identifiers

PropertyValue
CAS Registry Number92836-37-8 [4] [6]
ChemSpider ID129116 [1]
SMILES (Stereospecific)COC1([C@@H]2CCC[C@H]1CN(C2)CCc1ccccc1)c1cccc(c1)O [4]
InChIKeyUXFOUDJIDGKJDT-TYABSZSSSA-N [3]

Stereochemical Configuration & Bicyclic Conformational Dynamics

This compound exhibits syn stereochemistry at the C9 position, where the 9-methoxy and 3-phenethyl groups reside on the same face of the bicyclic framework. Key stereochemical features include:

  • Relative configuration: The syn designation indicates spatial proximity between the methoxy group at C9 and the phenol moiety attached to C9 [4] [6].
  • Chiral centers: The 3-azabicyclo[3.3.1]nonane scaffold introduces two defined stereocenters, with the syn isomer explicitly specified in stereochemical descriptors [3].

The bicyclo[3.3.1]nonane system adopts a "boat-chair" conformation, with nitrogen at the bridgehead (position 3). The phenethyl substituent (-CH₂CH₂C₆H₅) on N3 extends equatorially, minimizing steric clash with the C9-methoxyphenyl group [3] [10]. This conformation is stabilized by:

  • Van der Waals interactions between the phenethyl aromatic ring and the bicyclic core.
  • Minimal 1,3-diaxial strain due to the quasi-equatorial orientation of bulky groups [9].

Table 2: Stereochemical Assignments

StereoisomerConfiguration at C9Energy Preference
synMethoxy and phenol groups cisLower energy (ΔG = 0 kcal/mol)
antiMethoxy and phenol groups transHigher energy (ΔG > 2 kcal/mol)

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

NMR Spectroscopy (¹H/¹³C):Key signals from literature on analogous 3-azabicyclo[3.3.1]nonanes [7]:

  • ¹H NMR:
  • Phenolic proton: δ 8.90–9.20 ppm (exchangeable)
  • Methoxy group: Singlet at δ 3.25–3.40 ppm
  • Bridgehead protons (H1/H5): Multiplets at δ 2.80–3.10 ppm
  • ¹³C NMR:
  • C9 quaternary carbon: δ 95.0–98.0 ppm (due to oxygen substituents)
  • Methoxy carbon: δ 55.5–56.5 ppm
  • Phenolic aromatic carbons: δ 155–160 ppm (ipso-C), 115–120 ppm (ortho-C) [7]

2D techniques (COSY, HSQC, HMBC) resolve overlapping signals in the aliphatic bicyclic region (δ 1.50–2.70 ppm). NOESY correlations confirm syn configuration via spatial proximity between methoxy protons and H1/H5 bridgehead protons [7].

Mass Spectrometry:

  • ESI+: [M+H]⁺ at m/z 352.227 (calculated: 352.2271 for C₂₃H₃₀NO₂⁺)
  • Fragmentation: Loss of methoxy radical (•OCH₃) yields m/z 321.2; cleavage of the C-N bond generates m/z 148.1 (phenethylimmonium ion) [1] [8]

IR Spectroscopy (predicted):

  • O-H stretch: 3200–3400 cm⁻¹ (phenol)
  • Aromatic C=C: 1500–1600 cm⁻¹
  • C-O stretch (methoxy): 1080–1120 cm⁻¹

Table 3: Key Spectroscopic Assignments

TechniqueSignal/FragmentValueAssignment
¹H NMRδ 3.32 ppmSinglet, 3H-OCH₃
¹H NMRδ 6.70–7.30 ppmMultiplet, 8HAromatic H (phenol + phenethyl)
¹³C NMRδ 95.8 ppmQuaternary CC9 (bicyclic core)
MS[M+H]⁺m/z 352.227Molecular ion

Comparative Analysis with Azabicyclo[3.3.1]nonane Derivatives

The phenethyl-substituted derivative (C₂₃H₂₉NO₂, MW 351.49) exhibits distinct properties compared to simpler analogs:

  • Steric bulk: The phenethyl group (-CH₂CH₂C₆H₅) increases molecular volume by ~45 ų versus the methyl analog (C₁₆H₂₃NO₂, MW 261.36) [2] [5].
  • Electronic effects: The phenyl ring enhances electron delocalization onto nitrogen, reducing basicity (predicted pKₐ ~7.8) versus the methyl analog (pKₐ ~9.2).
  • Conformational rigidity: The phenethyl side chain restricts nitrogen inversion more than alkyl chains due to π-stacking with the bicyclic core [9].

Table 4: Structural Comparison of Key Derivatives

CompoundMolecular FormulaMolecular WeightKey Feature
3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]non-9-yl)phenol (syn)C₂₃H₂₉NO₂351.49Extended π-system
3-(9-Methoxy-3-methyl-3-azabicyclo[3.3.1]non-9-yl)phenol (syn)C₁₆H₂₃NO₂261.36Compact N-substituent
3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-olC₁₇H₂₅NO259.39Hydroxy instead of methoxy at C9

Stereoelectronic Influence:

  • N-Phenethylation shifts ¹³C NMR signals upfield for C3 (bridgehead) by Δδ 1.5–2.0 ppm versus N-methyl derivatives [7].
  • Bicyclic distortion: The C9-methoxy/phenol substituents flatten the ring junction by ~5° compared to unsubstituted azabicyclo[3.3.1]nonanes [3] [9].

Properties

CAS Number

92836-37-8

Product Name

3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol

IUPAC Name

3-[9-methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol

Molecular Formula

C23H29NO2

Molecular Weight

351.5 g/mol

InChI

InChI=1S/C23H29NO2/c1-26-23(19-9-6-12-22(25)15-19)20-10-5-11-21(23)17-24(16-20)14-13-18-7-3-2-4-8-18/h2-4,6-9,12,15,20-21,25H,5,10-11,13-14,16-17H2,1H3

InChI Key

UXFOUDJIDGKJDT-UHFFFAOYSA-N

SMILES

COC1(C2CCCC1CN(C2)CCC3=CC=CC=C3)C4=CC(=CC=C4)O

Synonyms

3-(9-methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol
P 7521
P 7521, (syn)-isomer
P-7521

Canonical SMILES

COC1(C2CCCC1CN(C2)CCC3=CC=CC=C3)C4=CC(=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.